![molecular formula C14H18ClNO4 B2743706 2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1406835-41-3](/img/structure/B2743706.png)
2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as CPIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPIC is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the class of arylpropionic acid derivatives.
Applications De Recherche Scientifique
New Synthetic Methods
A study by Trifunović et al. (2010) developed an efficient and simple synthesis technique for N-substituted 1,3-oxazinan-2-ones. This method involves a one-pot reaction, indicating potential pathways for creating derivatives of complex molecules such as 2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid for various applications, including medicinal chemistry and material science Trifunović et al., 2010.
Corrosion Inhibition
Research by Vikneshvaran and Velmathi (2017) explored the use of Schiff bases derived from L-Tryptophan for corrosion inhibition on stainless steel surfaces in acidic environments. The findings suggest that derivatives of this compound could serve as potential inhibitors, highlighting an application in materials science to protect metals from corrosion Vikneshvaran & Velmathi, 2017.
Synthesis of Azepinones
A study on the synthesis of azepinones by Fraser et al. (1992) detailed the conversion of 2-Chloro-N-tosylprop-2-enylamine into various compounds, demonstrating the versatility of chloro-substituted propanoic acids in synthesizing heterocyclic compounds. This work underscores the importance of such compounds in developing pharmaceuticals and agrochemicals Fraser et al., 1992.
Advanced Oxidation Processes
The degradation of pollutants using advanced oxidation processes was investigated by Sun and Pignatello (1993), identifying transient products in the mineralization of 2,4-D by Fe3+-catalyzed hydrogen peroxide. Their research offers insights into the environmental applications of chlorophenyl-substituted propanoic acids in water treatment and pollution control Sun & Pignatello, 1993.
Environmental Science Applications
A study on the solubility of 2-Chlorophenylacetic Acid by Huang and Yang (2018) provided valuable data for industrial applications aimed at purifying and renewing environmental contaminants. Their work demonstrates the practical implications of understanding the solubility of chlorophenylacetic acids in various solvents, which is crucial for designing efficient extraction and purification processes in environmental science Huang & Yang, 2018.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-7-5-6-8-10(9)15/h5-8H,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEPSBKTVAMMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

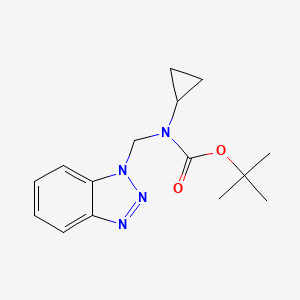
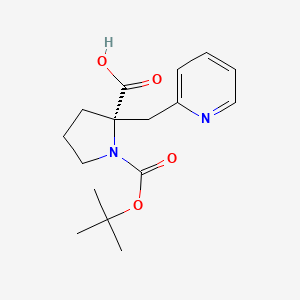
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2743628.png)
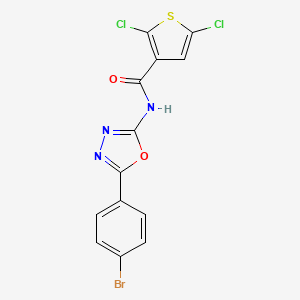
![2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride](/img/structure/B2743631.png)
![3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2743636.png)

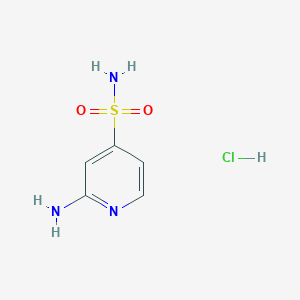
![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2743639.png)
![Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B2743640.png)

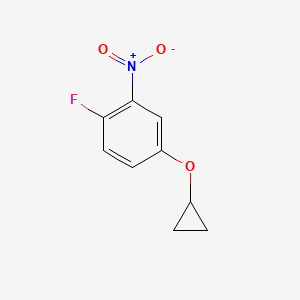
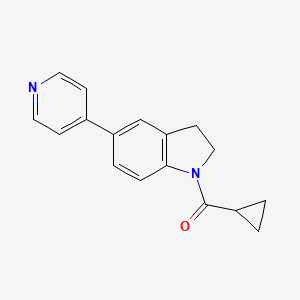
![tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate](/img/structure/B2743646.png)